molecular formula C9H13BrN2 B582197 4-Bromo-N-(tert-butyl)pyridin-2-amine CAS No. 1256819-02-9

4-Bromo-N-(tert-butyl)pyridin-2-amine

Cat. No.: B582197
CAS No.: 1256819-02-9
M. Wt: 229.121
InChI Key: LREZMLIFOKKBLD-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)pyridin-2-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the fourth position and a tert-butyl group attached to the nitrogen atom at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine can be achieved through several methods. One common method involves the reaction of 4-bromo-2-chloropyridine with tert-butylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Bromo-N-(tert-butyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine atom and tert-butyl group influences its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloropyridine: A precursor in the synthesis of 4-Bromo-N-(tert-butyl)pyridin-2-amine.

    4-tert-Butylpyridine: Lacks the bromine atom but shares the tert-butyl group and pyridine ring.

    N-(tert-Butyl)pyridin-2-amine: Similar structure but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

4-bromo-N-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZMLIFOKKBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721021
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256819-02-9
Record name 4-Bromo-N-tert-butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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